1-(Benzo[d]thiazol-2-ylthio)butan-2-one
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Overview
Description
1-(Benzo[d]thiazol-2-ylthio)butan-2-one is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring system.
Preparation Methods
The synthesis of 1-(Benzo[d]thiazol-2-ylthio)butan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with 2-bromo-1-phenylbutan-1-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by cyclization reactions. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these syntheses .
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-ylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., piperidine), and varying temperatures depending on the specific reaction .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-ylthio)butan-2-one involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling pathways . The compound’s ability to bind to these targets and modulate their activity contributes to its biological effects.
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-ylthio)butan-2-one can be compared with other benzothiazole derivatives, such as:
2-Amino-6-nitrobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-thiol: Exhibits potent quorum sensing inhibition in Gram-negative bacteria.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H11NOS2 |
---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C11H11NOS2/c1-2-8(13)7-14-11-12-9-5-3-4-6-10(9)15-11/h3-6H,2,7H2,1H3 |
InChI Key |
MOXNZCQICORATE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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